molecular formula C19H18F3N3O B2920261 (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034526-33-3

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2920261
CAS No.: 2034526-33-3
M. Wt: 361.368
InChI Key: MSMUAUHTXRZCDS-UHFFFAOYSA-N
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Description

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a synthetic organic compound with a unique structure. This compound contains an azetidine ring linked to a dihydroisoquinoline and a trifluoromethyl-substituted pyridine moiety. Such a combination makes it of particular interest in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone generally involves multistep organic reactions. It often starts with the preparation of intermediates, such as the azetidine and dihydroisoquinoline derivatives, followed by coupling these intermediates under controlled conditions.

Typical Reaction Sequence:

  • Synthesis of dihydroisoquinoline derivative from a suitable starting material, often involving cyclization reactions.

  • Preparation of the azetidine ring through various strategies, such as ring-closing reactions or direct substitution.

  • Introduction of the trifluoromethyl-pyridine moiety through halogenation or using trifluoromethylating agents.

  • Coupling of the synthesized intermediates under basic or acidic conditions, often facilitated by a coupling reagent like EDCI or DCC.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be streamlined using continuous flow chemistry or automated synthesis processes. These methods optimize the reaction conditions and ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: This compound can undergo oxidation at the dihydroisoquinoline moiety, potentially forming quinoline derivatives.

  • Reduction: Reduction reactions could target the ketone group, reducing it to the corresponding alcohol.

  • Substitution: Substitution reactions are likely at the trifluoromethyl-pyridine moiety, particularly under nucleophilic conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation of the dihydroisoquinoline could yield quinoline derivatives.

  • Reduction of the ketone group forms the corresponding secondary alcohol.

  • Substitution at the pyridine ring yields various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has a range of applications in scientific research:

  • Chemistry: As a precursor or intermediate in organic synthesis.

  • Biology: Potential probe for studying enzyme-substrate interactions or receptor binding.

  • Medicine: Investigated for potential therapeutic properties due to its unique structure.

  • Industry: Used in material sciences for developing advanced polymers or in agrochemicals.

Mechanism of Action

The exact mechanism of action of this compound depends on its application. In medicinal chemistry, it could act by interacting with specific molecular targets, such as enzymes or receptors. The azetidine and dihydroisoquinoline moieties might play crucial roles in binding affinity and specificity, while the trifluoromethyl-pyridine enhances the compound's stability and bioavailability.

Comparison with Similar Compounds

  • Azetidine derivatives: Typically used in pharmaceutical synthesis.

  • Dihydroisoquinoline derivatives: Known for their pharmacological activities.

  • Trifluoromethyl-pyridine compounds: Common in agrochemicals and materials science.

This detailed breakdown should give you a comprehensive understanding of (3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Properties

IUPAC Name

[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O/c20-19(21,22)17-6-5-14(9-23-17)18(26)25-11-16(12-25)24-8-7-13-3-1-2-4-15(13)10-24/h1-6,9,16H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMUAUHTXRZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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